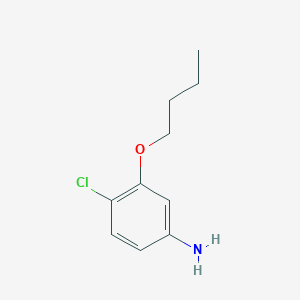
3-Butoxy-4-chloroaniline
描述
3-Butoxy-4-chloroaniline (hypothetical structure: C₁₀H₁₄ClNO) is an aromatic amine featuring a chlorine substituent at the para position (C4) and a butoxy group (-OC₄H₉) at the meta position (C3) relative to the amine group. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive amine group and tunable substituent effects .
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
3-butoxy-4-chloroaniline |
InChI |
InChI=1S/C10H14ClNO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6,12H2,1H3 |
InChI 键 |
COAZRBAVQBYEMW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=CC(=C1)N)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
3-Butoxy-4-chloroaniline can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Chloroaniline+Butyl BromideK2CO3,DMF,Heatthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.
化学反应分析
Types of Reactions
3-Butoxy-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
3-Butoxy-4-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-butoxy-4-chloroaniline involves its interaction with various molecular targets. The butoxy group and chlorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, affecting signal transduction pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Effects and Physical Properties
Substituents on the aniline ring significantly influence physical properties (e.g., solubility, melting point) and reactivity. Below is a comparative analysis:
Table 1: Key Properties of 3-Butoxy-4-chloroaniline and Analogs
Key Observations:
- Alkoxy vs.
- Halogen Position : Chlorine at C4 (para to amine) in this compound may increase electronic withdrawal compared to ortho-substituted analogs (e.g., 4-Chloro-2-methylaniline), affecting reactivity in electrophilic substitution .
- Melting Points : Bulky substituents (e.g., benzyloxy in 4-Benzyloxy-3-chloroaniline) increase molecular weight and melting points due to enhanced intermolecular forces .
Key Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


